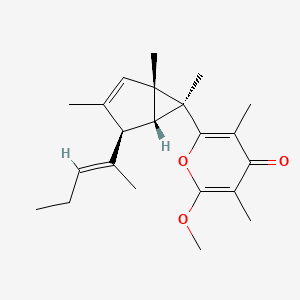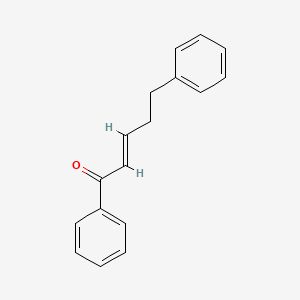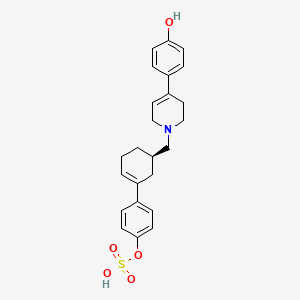
Photodeoxytridachione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photodeoxytridachione is a natural product found in Plakobranchus ocellatus and Elysia timida with data available.
Scientific Research Applications
Photosensitized Conversion and Mechanistic Insights
Photodeoxytridachione, obtained through the photosensitized conversion of 9,10-deoxytridachione, has been a subject of interest due to its unique photoreactive properties. The conversion process, sensitized and quenched by specific conditions, underscores the molecule's utility in studying excited states and their implications in mechanistic and biosynthetic pathways. The production of this compound in good yields under specific sensitization highlights its potential in photochemical studies, especially concerning triplet excited states (Zuidema et al., 2005).
Catalysis and Synthetic Applications
The molecule has also been integral in advancing Lewis acid catalyzed cycloisomerizations, demonstrating its role in the synthesis of complex bicyclic structures. This application not only reveals its versatility in organic synthesis but also its contribution to the total synthesis of molluscan polypropionates, showcasing a novel approach to synthesizing biologically relevant structures (Miller et al., 2003).
Biomimetic Synthesis and Natural Product Discovery
This compound's involvement in biomimetic synthesis highlights its role in exploring the chemical pathways from polyketide precursors to natural products. This approach not only facilitates the synthesis of known compounds like this compound itself but also opens avenues for discovering "yet to be discovered" natural products, providing insights into nature's biosynthetic versatility (Eade et al., 2008).
properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(1S,4S,5R,6S)-1,3,6-trimethyl-4-[(E)-pent-2-en-2-yl]-6-bicyclo[3.1.0]hex-2-enyl]pyran-4-one |
InChI |
InChI=1S/C22H30O3/c1-9-10-12(2)16-13(3)11-21(6)18(16)22(21,7)19-14(4)17(23)15(5)20(24-8)25-19/h10-11,16,18H,9H2,1-8H3/b12-10+/t16-,18+,21-,22+/m0/s1 |
InChI Key |
MKULNXUVQXEUEY-UXCDBTPASA-N |
Isomeric SMILES |
CC/C=C(\C)/[C@@H]1[C@@H]2[C@@]([C@@]2(C)C3=C(C(=O)C(=C(O3)OC)C)C)(C=C1C)C |
Canonical SMILES |
CCC=C(C)C1C2C(C2(C)C3=C(C(=O)C(=C(O3)OC)C)C)(C=C1C)C |
synonyms |
9,10-deoxytridachione photodeoxytridachione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)




![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)


![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)
![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)

